An In-depth Technical Guide to 1,3-Dichloro-6-fluoro-7-methoxyisoquinoline: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 1,3-Dichloro-6-fluoro-7-methoxyisoquinoline: A Versatile Scaffold for Modern Drug Discovery
This technical guide provides a comprehensive overview of 1,3-dichloro-6-fluoro-7-methoxyisoquinoline, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug development. While direct literature on this specific molecule is emerging, this document synthesizes information from closely related analogs and established chemical principles to provide a robust guide for researchers, scientists, and professionals in the field. We will delve into its chemical structure, predicted properties, a plausible synthetic pathway, and its anticipated applications, with a particular focus on its role in the synthesis of kinase inhibitors.
The Isoquinoline Core: A Privileged Scaffold in Medicinal Chemistry
The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products and synthetic compounds that exhibit significant biological activities.[1] This heterocyclic scaffold is a key component in numerous pharmaceuticals, underscoring its importance as a "privileged structure" in drug design.[1] The strategic functionalization of the isoquinoline ring allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological effects and chemical reactivity. The introduction of halogen atoms, as seen in 1,3-dichloro-6-fluoro-7-methoxyisoquinoline, provides multiple reactive sites for further chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.[1][2]
Chemical Structure and Properties
The chemical structure of 1,3-dichloro-6-fluoro-7-methoxyisoquinoline combines the isoquinoline core with two chlorine atoms at positions 1 and 3, a fluorine atom at position 6, and a methoxy group at position 7. This specific substitution pattern is anticipated to confer distinct electronic and steric properties, making it a valuable building block for targeted synthesis.
Table 1: Predicted Physicochemical Properties of 1,3-Dichloro-6-fluoro-7-methoxyisoquinoline and Related Analogs
| Property | 1,3-Dichloro-6-fluoro-7-methoxyisoquinoline (Predicted) | 1,3-Dichloroisoquinoline | 1,3-Dichloro-6-fluoroisoquinoline[3] | 1,3-dichloro-7-methoxyisoquinoline[4] |
| Molecular Formula | C10H6Cl2FNO | C9H5Cl2N | C9H4Cl2FN | C10H7Cl2NO |
| Molecular Weight | 246.07 g/mol | 198.05 g/mol | 216.04 g/mol | 228.08 g/mol |
| Melting Point | Not available | 121-122 °C | Not available | Not available |
| Boiling Point | Not available | Not available | Not available | Not available |
| Solubility | Predicted to be soluble in common organic solvents like DCM, Chloroform, and Ethyl Acetate. | Not available | Not available | Not available |
| SMILES | COC1=C(C=C2C(=C1)C=C(N=C2Cl)Cl)F (Predicted) | Clc1cc2ccccc2c(Cl)n1 | C1=CC2=C(C=C1F)N=C(C=C2Cl)Cl | COC1=CC2=C(N=C(C=C2C=C1)Cl)Cl |
| InChI Key | (Predicted) | BRGZEQXWZWBPJH-UHFFFAOYSA-N | BDAYBRFYRZTMGQ-UHFFFAOYSA-N | SGQUBMFDFROOSK-UHFFFAOYSA-N |
| CAS Number | Not available | 7742-73-6 | 1041423-26-0 | 71691537-80-5 |
Rationale for Predicted Properties: The predicted solubility is based on the general behavior of similar halogenated aromatic compounds. The SMILES and InChI Key are constructed based on the IUPAC name and the known structures of its analogs.
Synthesis of 1,3-Dichloro-6-fluoro-7-methoxyisoquinoline: A Plausible Pathway
A plausible multi-step synthesis is outlined below, starting from a suitably substituted benzoic acid derivative. This approach allows for the sequential and controlled introduction of the required functional groups.
Caption: Proposed synthetic workflow for 1,3-dichloro-6-fluoro-7-methoxyisoquinoline.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a predictive methodology based on the synthesis of analogous compounds, such as 1,3-dichloro-6-nitroisoquinoline.[2]
Step 1: Synthesis of a Functionalized Isoquinoline-1,3-dione
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To a solution of the appropriate 2-(carboxymethyl)benzoic acid derivative in a suitable solvent (e.g., acetic acid), add urea.
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Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
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Collect the solid by filtration, wash with water, and dry under vacuum to yield the functionalized isoquinoline-1,3-dione.
Step 2: Chlorination to form the 1,3-Dichloro-isoquinoline
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Suspend the isoquinoline-1,3-dione from the previous step in an excess of phosphorus oxychloride (POCl₃).
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Add a catalytic amount of a suitable catalyst, if necessary (e.g., dimethylformamide).
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Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.
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After completion, carefully remove the excess POCl₃ under reduced pressure.
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Slowly and cautiously quench the residue by pouring it onto crushed ice.
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Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain the crude 1,3-dichloro-isoquinoline derivative.
Step 3: Introduction of the Fluoro Group via a Sandmeyer-type Reaction
This step assumes the presence of a precursor with an amino group at the 6-position, which can be obtained from a nitro-substituted precursor via reduction.
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Dissolve the 6-amino-1,3-dichloro-7-methoxyisoquinoline in an appropriate acidic medium (e.g., a mixture of hydrochloric acid and water) and cool to 0-5 °C.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.
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In a separate vessel, prepare the fluorinating reagent (e.g., a solution of hexafluorophosphoric acid or by using a suitable fluoride salt).
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Carefully add the cold diazonium salt solution to the fluorinating reagent.
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Allow the reaction to warm to room temperature and stir for several hours.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography to yield the final 1,3-dichloro-6-fluoro-7-methoxyisoquinoline.
Applications in Drug Development: A Focus on Kinase Inhibitors
The strategic placement of reactive chlorine atoms at the 1 and 3 positions of the isoquinoline ring makes 1,3-dichloro-6-fluoro-7-methoxyisoquinoline a highly valuable intermediate for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors.[1] The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the regioselective introduction of various pharmacophores.[1]
The 6-fluoro and 7-methoxy substituents can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The fluorine atom, for instance, can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions.
Caption: General scheme for the utilization of 1,3-dichloro-6-fluoro-7-methoxyisoquinoline in the synthesis of kinase inhibitors.
The development of potent and selective kinase inhibitors is a major focus in modern oncology and immunology research. The use of versatile and strategically functionalized building blocks like 1,3-dichloro-6-fluoro-7-methoxyisoquinoline is crucial for the rapid and efficient synthesis of libraries of potential drug candidates, accelerating the drug discovery process.
Safety and Handling
As with any halogenated aromatic compound, 1,3-dichloro-6-fluoro-7-methoxyisoquinoline should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on the safety data for closely related compounds like 1,3-dichloroisoquinoline, this compound is expected to be an irritant to the skin, eyes, and respiratory system.
Table 2: General Safety and Handling Precautions
| Precaution | Recommendation |
| Personal Protective Equipment | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |
| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| First Aid (Skin) | Immediately wash skin with plenty of soap and water. Get medical attention if irritation develops. |
| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| First Aid (Ingestion) | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Conclusion
1,3-Dichloro-6-fluoro-7-methoxyisoquinoline represents a promising and versatile chemical scaffold for the synthesis of novel, biologically active compounds. Its unique combination of a privileged isoquinoline core with multiple, strategically placed halogen and methoxy substituents provides a platform for the development of a diverse range of derivatives. While further experimental data is needed to fully characterize this specific molecule, the established chemistry of its analogs strongly suggests its utility as a key intermediate in drug discovery, particularly in the synthesis of next-generation kinase inhibitors. Researchers and drug development professionals are encouraged to explore the potential of this compound in their synthetic endeavors.
References
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American Elements. 1,3-dichloro-6,7-dimethoxyisoquinoline. Available at: [Link]
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PubChem. 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline. Available at: [Link]
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PubChemLite. 1,3-dichloro-7-methoxyisoquinoline. Available at: [Link]
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PubChemLite. 1,3-dichloro-6-methoxyisoquinoline. Available at: [Link]
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IndiaMART. 1,3-Dichloro-6-Fluoroisoquinoline. Available at: [Link]
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ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available at: [Link]
